molecular formula C25H30ClN3O7 B12720078 4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid CAS No. 112884-95-4

4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid

Cat. No.: B12720078
CAS No.: 112884-95-4
M. Wt: 520.0 g/mol
InChI Key: JBVROMGWUWWQKD-WLHGVMLRSA-N
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Description

4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chloro group, a methoxy group, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like Clemmensen reduction.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a metal catalyst, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, alkyl halides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or alkyl derivatives.

Scientific Research Applications

4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide
  • 4-amino-5-chloro-2-methoxy-N-[(2R)-2-phenyloctahydro-7-indolizinyl]benzamide

Uniqueness

The uniqueness of 4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and the presence of the morpholine ring make it a versatile compound with diverse applications.

Properties

CAS No.

112884-95-4

Molecular Formula

C25H30ClN3O7

Molecular Weight

520.0 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C21H26ClN3O3.C4H4O4/c1-14(15-6-4-3-5-7-15)25-8-9-28-16(13-25)12-24-21(26)17-10-18(22)19(23)11-20(17)27-2;5-3(6)1-2-4(7)8/h3-7,10-11,14,16H,8-9,12-13,23H2,1-2H3,(H,24,26);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

JBVROMGWUWWQKD-WLHGVMLRSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)CNC(=O)C3=CC(=C(C=C3OC)N)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)CNC(=O)C3=CC(=C(C=C3OC)N)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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